Sodium bismuth tartrate

Clinical Indication Gastrointestinal Therapeutics Antimicrobial

Freely water-soluble (~1g/3mL), unlike insoluble bismuth salts (subnitrate, subsalicylate). Enables injectable anti-spirochetal research for syphilis. Delivers 4–5× greater sensitivity in PAHBAH carbohydrate detection. Well-characterized pharmacokinetics (MTD 100 mg/kg, rabbit; rapid urinary excretion). Procure for anti-spirochetal, analytical, or comparative toxicology studies where generic bismuth compounds fail. Superior bioavailability for aqueous pharmaceutical preparations.

Molecular Formula C4H2BiNaO6
Molecular Weight 378.02 g/mol
CAS No. 31586-77-3
Cat. No. B196111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bismuth tartrate
CAS31586-77-3
Synonyms2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt;  tartaricacid,bismuthsodiumsalt;  Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt
Molecular FormulaC4H2BiNaO6
Molecular Weight378.02 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3]
InChIInChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1
InChIKeyYPQBHUDKOKUINZ-OLXYHTOASA-L
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Bismuth Tartrate (CAS 31586-77-3): Essential Baseline for Scientific and Industrial Procurement


Sodium bismuth tartrate (CAS 31586-77-3) is a water-soluble coordination complex comprising bismuth, sodium, and tartrate ions, historically recognized for its antimicrobial and therapeutic applications in treating syphilis and gastrointestinal disorders [1]. Characterized as an odorless, white to off-white powder that is freely soluble in water (approximately 1 part in 3 parts water) but insoluble in alcohol or other organic solvents [2], it exhibits a bismuth content that can vary within the range of 35–75% Bi depending on the specific complex salt formulation [3]. This compound belongs to the broader class of organic bismuth salts, which are distinguished from inorganic bismuth compounds by enhanced bioavailability and reactivity profiles.

Why Sodium Bismuth Tartrate Cannot Be Substituted with Other Bismuth Compounds Without Risk


Despite belonging to the same family of bismuth-based agents, sodium bismuth tartrate exhibits a distinct combination of water solubility, clinical indication profile, and renal excretion kinetics that prevents straightforward interchangeability with other commonly available bismuth compounds such as bismuth subnitrate, bismuth subsalicylate, colloidal bismuth subcitrate, or sodium bismuth citrate [1]. Unlike the largely insoluble inorganic bismuth salts (e.g., bismuth subnitrate), sodium bismuth tartrate is freely water-soluble, which fundamentally alters its route of administration, bioavailability, and potential toxicity profile [2]. Furthermore, the specific clinical utility of sodium bismuth tartrate for syphilis and canker sores is not shared by bismuth subnitrate (indicated for gastric disorders) or bismuth subsalicylate (indicated for dyspepsia and diarrhea), reflecting divergent therapeutic niches that cannot be assumed interchangeable [1]. The comparative pharmacological data below demonstrate that sodium bismuth tartrate also differs markedly from sodium bismuth citrate in terms of maximum tolerated dose and urinary excretion kinetics, further underscoring that generic substitution introduces both efficacy and safety risks that are not predictable from class membership alone [3].

Quantitative Differentiation of Sodium Bismuth Tartrate Against Closest Analogs: A Procurement Evidence Guide


Clinical Indication Differentiation: Sodium Bismuth Tartrate vs. Bismuth Subnitrate and Bismuth Subsalicylate

Sodium bismuth tartrate is clinically indicated for the treatment of syphilis and canker sores, a therapeutic profile that is distinct from the primary indications of bismuth subnitrate (irritable colon, gastric disorders, constipation) and bismuth subsalicylate (dyspepsia, diarrhea, H. pylori) [1]. This differentiation is critical for procurement decisions where the intended therapeutic or research application dictates the appropriate bismuth species.

Clinical Indication Gastrointestinal Therapeutics Antimicrobial

Water Solubility Advantage: Sodium Bismuth Tartrate vs. Insoluble Bismuth Subnitrate

Sodium bismuth tartrate is freely soluble in water (approximately 1 part in 3 parts water), in stark contrast to bismuth subnitrate, which is practically insoluble in water [1][2]. This solubility differential enables aqueous formulation and parenteral administration routes that are not feasible with insoluble bismuth salts.

Solubility Pharmaceutical Formulation Bioavailability

Catalytic Sensitivity Enhancement: Sodium Bismuth Tartrate in Carbohydrate Assays

Addition of sodium bismuth tartrate to a carbohydrate reagent consisting of 4-hydroxybenzoic acid hydrazide (PAHBAH) in aqueous sodium hydroxide enables the reaction to be carried out more rapidly, at a lower temperature, and with four- to fivefold greater sensitivity compared to the reagent without bismuth [1]. Under optimal conditions, the bismuth-catalyzed reaction yields close to the theoretical maximum of the colored products, demonstrating a catalytic effect that is specific to this bismuth complex.

Catalysis Analytical Chemistry Carbohydrate Determination

Toxicity and Excretion Kinetics: Sodium Potassium Bismuth Tartrate vs. Sodium Bismuth Citrate

In a comparative pharmacological study in rabbits, the maximum tolerated intramuscular dose (MTD) of soluble sodium potassium bismuth tartrate was approximately 100 mg/kg (containing 40 mg/kg Bi), whereas sodium bismuth citrate was much less toxic with an MTD of 300 mg/kg (containing 200 mg/kg Bi) [1]. Furthermore, the tartrate compound exhibited the greatest initial rate of urinary bismuth excretion among the three soluble salts tested (tartrate, thiosulfate, and citrate), with a subsequent diminishing rate in toxic doses and stoppages of excretion at nephropathic doses [1]. Over a two-week period with sub-lethal doses, 26% (27 mg) of the injected bismuth from the tartrate was excreted by the kidney, compared to 15% (44 mg) from the citrate and 12% (11 mg) from the thiosulfate [1].

Toxicology Pharmacokinetics Renal Excretion

Purity and Trace Element Specification: Vendor-Supplied Sodium Bismuth Tartrate

Commercial sodium bismuth tartrate (CAS 31586-77-3) is available with defined purity and trace element specifications that ensure suitability for sensitive applications. Representative vendor specifications indicate a bismuth subcarbonate content (dry basis) of 97.6–100.7%, with controlled impurities including lead (≤20 ppm), arsenic (≤5 ppm), copper (≤50 ppm), and silver (≤25 ppm) . Nitrate content is specified at ≤0.4%, and loss on drying is ≤1.0% . While direct comparative specification data for other bismuth salts from the same vendor are not available, these values provide a baseline for procurement quality assessment.

Quality Control Trace Metals Specification

Optimal Application Scenarios for Sodium Bismuth Tartrate Based on Differential Evidence


Historical Syphilis and Spirochete Research Models

Given its documented clinical indication for syphilis treatment and historical use against spirochetes, sodium bismuth tartrate is most appropriately applied in research settings studying treponemal infections or developing novel anti-spirochetal agents [1]. Its water solubility facilitates preparation of injectable formulations, which aligns with historical therapeutic regimens. Procurement for this niche should prioritize sodium bismuth tartrate over alternative bismuth compounds that lack this specific indication.

Carbohydrate Detection Assays Requiring Enhanced Sensitivity

In analytical chemistry laboratories developing or optimizing carbohydrate detection methods, sodium bismuth tartrate provides a quantifiable advantage as a catalytic additive, enabling 4–5× greater sensitivity and faster reaction kinetics in PAHBAH-based assays [1]. This specific catalytic property is not documented for other bismuth compounds, making sodium bismuth tartrate the compound of choice for this specialized application.

Pharmacokinetic and Toxicology Studies Comparing Bismuth Salt Profiles

For researchers investigating the comparative pharmacokinetics or toxicology of bismuth compounds, sodium bismuth tartrate serves as a well-characterized reference compound with established MTD (100 mg/kg in rabbit) and urinary excretion kinetics [1]. Its relatively high toxicity and rapid initial excretion rate contrast sharply with other soluble bismuth salts, providing a useful benchmark for structure-activity relationship studies.

Aqueous Formulation Development for Bismuth-Based Therapeutics

The high water solubility of sodium bismuth tartrate (∼1 g per 3 mL water) makes it uniquely suited for developing aqueous-based pharmaceutical preparations, unlike the practically insoluble inorganic bismuth salts [1]. This property is critical for formulating injectable solutions, oral syrups, or topical preparations where rapid dissolution and bioavailability are required.

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